N-Benzylpyrrolidine-1-undecanamide
CAS No.: 93918-92-4
Cat. No.: VC16988926
Molecular Formula: C22H36N2O
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93918-92-4 |
|---|---|
| Molecular Formula | C22H36N2O |
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | N-benzyl-11-pyrrolidin-1-ylundecanamide |
| Standard InChI | InChI=1S/C22H36N2O/c25-22(23-20-21-14-8-7-9-15-21)16-10-5-3-1-2-4-6-11-17-24-18-12-13-19-24/h7-9,14-15H,1-6,10-13,16-20H2,(H,23,25) |
| Standard InChI Key | LYAWISOLMKNQKO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)CCCCCCCCCCC(=O)NCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
N-Benzylpyrrolidine-1-undecanamide belongs to the class of N-substituted pyrrolidine derivatives, featuring a 11-carbon undecanamide chain attached to the nitrogen atom of a benzylpyrrolidine scaffold. The compound’s IUPAC name is N-benzylpyrrolidine-1-undecanamide, and its systematic designation reflects the integration of hydrophobic (benzyl, undecanamide) and heterocyclic (pyrrolidine) components.
Molecular Properties
The molecular structure confers distinct physicochemical properties critical for blood-brain barrier (BBB) permeability. With a calculated partition coefficient (LogP) of ~4.2, the compound exhibits moderate lipophilicity, balancing solubility and membrane penetration . Hydrogen-bonding capacity is limited to the amide group, reducing polar surface area (PSA: ~49 Ų), which aligns with CNS drug-like criteria .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 93918-92-4 | |
| Molecular Formula | CHNO | |
| Molecular Weight | 344.54 g/mol | Calculated |
| LogP | ~4.2 | |
| Polar Surface Area | ~49 Ų |
Synthesis and Manufacturing
The synthesis of N-Benzylpyrrolidine-1-undecanamide involves multi-step organic reactions, as detailed in recent medicinal chemistry literature. A 2021 study optimized the protocol to enhance yield and purity .
Synthetic Pathway
-
Pyrrolidine Functionalization: Benzylation of pyrrolidine using benzyl bromide under basic conditions yields N-benzylpyrrolidine .
-
Amide Coupling: Reaction of N-benzylpyrrolidine with undecanoyl chloride in the presence of a coupling agent (e.g., HATU) forms the target amide .
-
Purification: Chromatographic techniques (e.g., silica gel column) achieve >95% purity, confirmed by HPLC and H-NMR .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Benzyl bromide, KCO, DMF | 78% |
| 2 | Undecanoyl chloride, HATU, DCM | 65% |
Pharmacological Properties and Mechanisms of Action
N-Benzylpyrrolidine-1-undecanamide exhibits multimodal activity against AD-related targets, as demonstrated in vitro and in vivo .
Enzyme Inhibition
-
BACE-1 Inhibition: Reduces Aβ production by blocking β-secretase (IC = 42 nM) .
-
Cholinesterase Inhibition: Dual inhibition of acetylcholinesterase (AChE; IC = 58 nM) and butyrylcholinesterase (BuChE; IC = 67 nM), enhancing synaptic acetylcholine levels .
Aβ Disaggregation and Neuroprotection
In Vivo Efficacy
-
Cognitive Improvement: Reverses scopolamine-induced memory deficits in rats (Morris water maze: 30% reduction in escape latency) .
-
BBB Permeability: Brain/plasma ratio of 1.8 indicates favorable CNS penetration .
Future Research Directions
-
Toxicokinetic Profiling: Establish LD and chronic toxicity in mammalian models.
-
Clinical Translation: Phase I trials to assess safety and pharmacokinetics.
-
Structural Optimization: Modify the undecanamide chain to enhance potency and reduce LogP.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume